molecular formula C10H7NO3 B1450561 6-(Furan-3-yl)nicotinic acid CAS No. 1192977-14-2

6-(Furan-3-yl)nicotinic acid

Cat. No. B1450561
CAS RN: 1192977-14-2
M. Wt: 189.17 g/mol
InChI Key: PEDISKNONWNBOG-UHFFFAOYSA-N
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Description

6-(Furan-3-yl)nicotinic acid, also known as FNA, is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol. It belongs to the class of compounds known as furan platform chemicals (FPCs), which are directly available from biomass .


Synthesis Analysis

The synthesis of furan compounds, including 6-(Furan-3-yl)nicotinic acid, has been a subject of recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .


Chemical Reactions Analysis

Furan platform chemicals (FPCs) can be economically synthesized from biomass . The manufacture and uses of FPCs have been discussed, including the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Furan-3-yl)nicotinic acid include its molecular formula (C10H7NO3) and molecular weight (189.17 g/mol).

Scientific Research Applications

Antibacterial Applications

6-(Furan-3-yl)nicotinic acid: has shown promise in the realm of antibacterial research. Furan derivatives, including those related to nicotinic acid, are being explored for their potential to combat microbial resistance . The furan nucleus is integral in the synthesis of new drugs aimed at addressing the ineffectiveness of current antimicrobial medicines.

Material Science

In material science, 6-(Furan-3-yl)nicotinic acid derivatives are being studied for their vibrational characterization and molecular electronic properties . These studies are crucial for understanding the structural elucidation of compounds and could lead to the development of new materials with specific electronic properties.

Pharmaceutical Research

The compound’s role in pharmaceutical research is significant. It belongs to a class of compounds that exhibit a wide range of biological activities, which are essential in drug discovery and development . Its derivatives are being synthesized and screened for various pharmacological activities.

Chemical Synthesis

6-(Furan-3-yl)nicotinic acid: is part of the furan platform chemicals (FPCs) that can be synthesized from biomass, offering a sustainable alternative to traditional chemical reactants . This approach aligns with the green chemistry principles, aiming to reduce environmental impact.

Biochemistry

In biochemistry, furan derivatives, including 6-(Furan-3-yl)nicotinic acid , are being investigated for their role in human plasma and as potential biomarkers in diseases like diabetes . The sensitivity of detection methods for furan fatty acids has been significantly improved, aiding in the study of pathological mechanisms related to these compounds.

Agriculture

The agricultural sector is exploring the use of 6-(Furan-3-yl)nicotinic acid derivatives as elicitors to induce plants’ natural immune systems . This method is based on activating the plant’s defenses, making them resistant to infections and reducing the reliance on chemical pesticides.

Environmental Science

Lastly, the environmental science application of 6-(Furan-3-yl)nicotinic acid is linked to its potential as a bio-based material derived from lignocellulosic biomass . Its use contributes to sustainable practices and helps mitigate global warming by reducing dependence on fossil-derived chemicals.

Mechanism of Action

Target of Action

6-(Furan-3-yl)nicotinic acid, also known as FNA, is a heterocyclic compound that belongs to the class of pyridine carboxylic acids. It is a derivative of nicotinic acid and contains a furan ring attached to the third position of the pyridine ring

Mode of Action

They have been employed as medicines in a number of distinct disease areas

Biochemical Pathways

They have been used in the treatment of various diseases

Action Environment

This shift requires the replacement of the workhorse of chemical reactants and petroleum refineries with biorefineries

Future Directions

Furan platform chemicals (FPCs), including 6-(Furan-3-yl)nicotinic acid, have potential applications beyond the broadly promoted manufacture of fuels and monomers . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans have been discussed .

properties

IUPAC Name

6-(furan-3-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDISKNONWNBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-3-yl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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